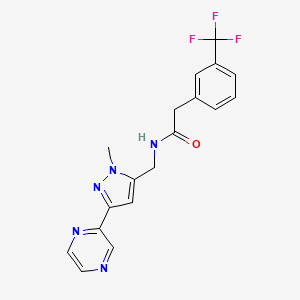

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

“N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a pyrazine ring and a trifluoromethylphenyl group. The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, which is critical for molecular interactions in medicinal chemistry. The trifluoromethyl (-CF₃) group on the phenyl ring increases lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .

For example, trifluoromethyl-containing pyrazoles are synthesized via reactions of hydrazine derivatives with fluorinated diketones or esters, as seen in trifluoroacetylacetone-based syntheses . The acetamide sidechain may be introduced through nucleophilic substitution or condensation reactions, similar to procedures involving hydroxyacetamide intermediates .

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-26-14(9-15(25-26)16-11-22-5-6-23-16)10-24-17(27)8-12-3-2-4-13(7-12)18(19,20)21/h2-7,9,11H,8,10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTSDCLVYUVSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Substitution with Pyrazine: The pyrazole ring is then functionalized with a pyrazine group through nucleophilic substitution reactions.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Key Reactions

The compound undergoes reactions typical of amides and heterocycles:

Amide Bond Formation

The acetamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or amines . This reaction is critical for modifying biological activity, as amide bonds are targets for enzymatic cleavage .

Heterocyclic Ring Reactions

-

Nucleophilic substitution : The pyrazole nitrogen may react with electrophiles, though steric hindrance from substituents can limit reactivity .

-

Cyclization : Pyrazole derivatives can participate in multicomponent reactions (e.g., Michael addition, Pinner cyclization) to form fused heterocycles .

Substitution Reactions

The trifluoromethyl phenyl group may undergo aromatic electrophilic substitution, though the trifluoromethyl group’s electron-withdrawing nature typically deactivates the ring .

Table 2: Reaction Types and Significance

Amide Bond Formation

The reaction involves activation of the carbonyl group (e.g., via carbonyl chloride) followed by nucleophilic attack by the amine group. This is typically facilitated by coupling agents .

Pyrazole Ring Formation

Nucleophilic substitution or cyclization mechanisms dominate. For example, hydrazine derivatives may react with carbonyl compounds to form pyrazoles .

Multicomponent Reactions

As seen in , pyrazole derivatives participate in Michael additions and Pinner cyclizations, driven by enolate intermediates or hydroxide catalysis.

Characterization Techniques

The compound is analyzed using:

-

NMR spectroscopy : Confirms proton environments and connectivity .

-

IR spectroscopy : Identifies amide (N-H, C=O) and heterocyclic (C=N) bonds .

-

Mass spectrometry : Validates molecular weight (369.34 g/mol).

Table 3: Characterization Methods

| Technique | Key Features Observed |

|---|---|

| ¹H NMR | Pyrazole proton signals, amide protons |

| ¹³C NMR | Carbonyl carbons, heterocyclic carbons |

| IR | Amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) |

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C16H16F3N5O

- Molecular Weight : Approximately 367.33 g/mol

Structural Features

The compound features a pyrazole moiety linked to a trifluoromethylphenyl acetamide, which contributes to its unique reactivity and biological profile. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has garnered attention for its potential applications in drug development, particularly in targeting various biological pathways:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival.

- Anti-inflammatory Properties : Research indicates that the compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : The unique structure may provide activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Several studies have been conducted to evaluate the efficacy and specificity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in chronic inflammatory conditions. |

| Study 3 | Antimicrobial Testing | Exhibited activity against Gram-positive bacteria with MIC values comparable to established antibiotics. |

Analytical Techniques

To confirm the structure and assess purity, various analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- High Performance Liquid Chromatography (HPLC) : Employed to assess purity and stability.

- Mass Spectrometry (MS) : Utilized for molecular weight determination.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The trifluoromethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrazole core contrasts with oxazolidinone (antibacterial) or pyrazolo-pyrimidine (anticancer) scaffolds. Pyrazoles generally exhibit metabolic stability, while oxazolidinones are associated with ribosomal binding in bacteria. The pyrazine substituent (electron-deficient) differs from fluoropyridine (electron-withdrawing) in ’s compound, which may alter target selectivity.

Trifluoromethyl (-CF₃) Effects: The -CF₃ group in the target compound parallels derivatives in , where it enhances lipophilicity and resistance to oxidative metabolism .

Acetamide Functionality :

- The acetamide group is conserved across analogs (e.g., ), serving as a flexible linker for hydrogen bonding. Modifications here (e.g., hydroxyacetamide in ) influence solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

*Molecular weights estimated based on structural similarity.

Discussion:

- The target compound’s trifluoromethyl group likely improves metabolic stability compared to ’s oxazolidinone derivative, which may undergo ring-opening metabolism .

- The pyrazine ring could reduce solubility compared to ’s hydroxyacetamide derivatives, which include polar sulfanyl groups .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that falls within the class of pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.328 g/mol. The presence of both pyrazole and trifluoromethyl groups contributes to its unique pharmacological profile.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.328 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assays

In a comparative study, the compound was tested against several cancer cell lines:

These results indicate that the compound exhibits potent activity against breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2) cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial efficacy. The trifluoromethyl group is known to enhance the pharmacodynamics of compounds, making them more effective against various bacterial strains.

Antimicrobial Efficacy

Recent research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity:

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Q & A

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity data?

- Answer : Discrepancies often stem from solvation effects or protein flexibility. Strategies include:

- Ensemble Docking : Tests multiple receptor conformations.

- MM/PBSA Calculations : Accounts for solvent contributions to binding free energy.

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., pyrazol-3-yl pyrimidin-4-amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.